

Application Notes and Protocols for RIPK2-IN-3 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

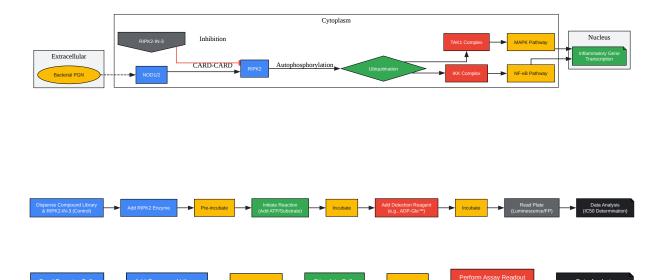
Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system. As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, RIPK2 plays a pivotal role in initiating inflammatory responses to bacterial peptidoglycans.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[3] RIPK2-IN-3 is an inhibitor of RIPK2 with a reported IC50 of 6.39 µM for the recombinant truncated enzyme.[4][5] These application notes provide detailed protocols for utilizing RIPK2-IN-3 as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel RIPK2 inhibitors.

RIPK2 Signaling Pathway

Upon recognition of bacterial peptidoglycan fragments, NOD1 or NOD2 oligomerizes and recruits RIPK2 via a homotypic CARD-CARD interaction. This proximity induces RIPK2 autophosphorylation and subsequent ubiquitination, creating a scaffold for the recruitment of downstream signaling complexes, including TAK1 and the IKK complex.[2] Activation of these complexes ultimately leads to the activation of NF-kB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[2]





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